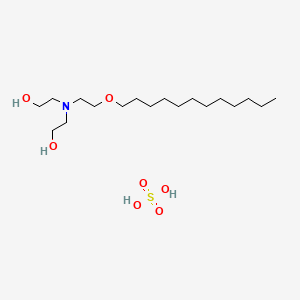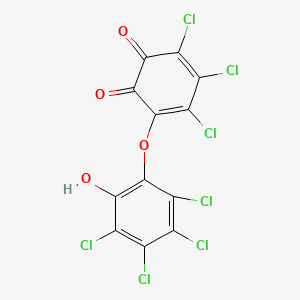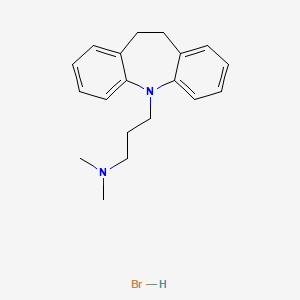
Imipramine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imipramine hydrobromide is a tricyclic antidepressant primarily used in the treatment of depression and certain anxiety disorders. It is a derivative of imipramine, which was the first tricyclic antidepressant to be marketed. This compound works by increasing the levels of certain neurotransmitters in the brain, thereby helping to improve mood and alleviate symptoms of depression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imipramine hydrobromide typically involves the reaction of iminodibenzyl with 3-dimethylaminopropyl chloride in the presence of a base. This reaction yields imipramine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to various purification steps, including recrystallization and filtration, to obtain pharmaceutical-grade this compound .
Análisis De Reacciones Químicas
Types of Reactions
Imipramine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Imipramine can be oxidized to form imipramine N-oxide.
Reduction: Reduction of imipramine can yield desipramine, a metabolite with similar pharmacological activity.
Substitution: Imipramine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve alkyl halides and bases.
Major Products
Oxidation: Imipramine N-oxide
Reduction: Desipramine
Substitution: Various N-substituted derivatives
Aplicaciones Científicas De Investigación
Imipramine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding in the brain.
Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Industry: Used in the development of new antidepressant drugs and in pharmacokinetic studies .
Mecanismo De Acción
Imipramine hydrobromide works by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. Imipramine also binds to various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its therapeutic and side effects .
Comparación Con Compuestos Similares
Imipramine hydrobromide is often compared with other tricyclic antidepressants, such as:
Amitriptyline: Similar in structure and function but has more sedative and anticholinergic effects.
Clomipramine: Known for its efficacy in treating obsessive-compulsive disorder.
Nortriptyline: A secondary amine TCA with fewer side effects compared to imipramine.
This compound is unique in its balanced inhibition of both norepinephrine and serotonin reuptake, making it effective for a broad range of depressive and anxiety disorders .
Propiedades
Número CAS |
67246-27-9 |
|---|---|
Fórmula molecular |
C19H25BrN2 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C19H24N2.BrH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H |
Clave InChI |
XPAGIVLQSQMGIG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
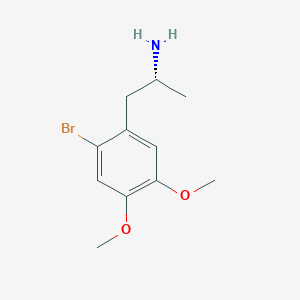


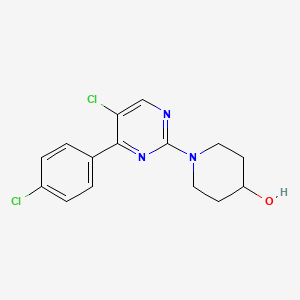
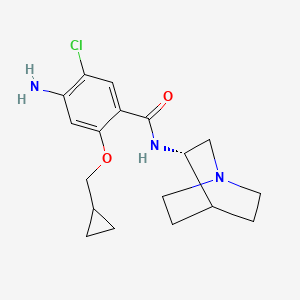

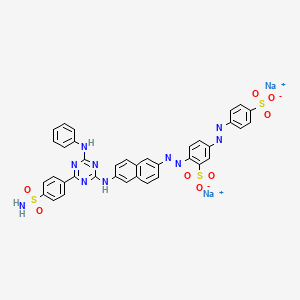
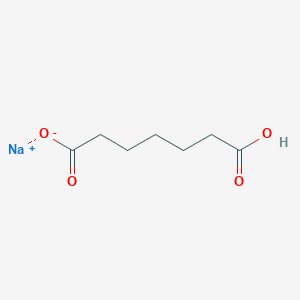
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
